molecular formula C8H7N3O2 B061886 4-Methyl-5-nitrobenzimidazole CAS No. 170918-28-2

4-Methyl-5-nitrobenzimidazole

Cat. No. B061886
CAS RN: 170918-28-2
M. Wt: 177.16 g/mol
InChI Key: OUNJNOIRCNXHMH-UHFFFAOYSA-N
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Description

4-Methyl-5-nitrobenzimidazole is a compound with the molecular weight of 177.16 . It is a solid substance and its IUPAC name is 7-methyl-6-nitro-1H-benzo[d]imidazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields .


Molecular Structure Analysis

The molecular structure of 4-Methyl-5-nitrobenzimidazole is represented by the InChI code 1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10) .


Chemical Reactions Analysis

Benzimidazoles undergo a variety of chemical reactions. For instance, a metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Physical And Chemical Properties Analysis

4-Methyl-5-nitrobenzimidazole is a solid substance . It is stored in a refrigerator .

Scientific Research Applications

Antimicrobial Activity

4-Methyl-5-nitrobenzimidazole has demonstrated antimicrobial potential. Researchers have explored its inhibitory effects against bacteria, fungi, and protozoa. The compound’s mechanism of action involves disrupting essential cellular processes, making it a promising candidate for novel antimicrobial agents .

Antiparasitic Properties

In parasitology, 4-Methyl-5-nitrobenzimidazole has shown activity against various parasites. It interferes with their metabolic pathways, affecting energy production and cell division. Notably, it has been investigated as a potential treatment for helminthic infections .

Anticancer Research

Studies have investigated the compound’s impact on cancer cells. Its cytotoxicity and ability to induce apoptosis make it an interesting lead for developing anticancer drugs. Researchers explore its effects on different cancer types, aiming to enhance selectivity and efficacy .

Radiosensitization

4-Methyl-5-nitrobenzimidazole has been studied as a radiosensitizer. When combined with radiation therapy, it enhances the tumor-killing effects by increasing DNA damage and impairing repair mechanisms. This application holds promise in cancer treatment .

Dye Chemistry

The compound’s nitro group allows it to act as a dye precursor. Researchers have synthesized derivatives for use in textile dyes, ink formulations, and other colorant applications. Its stability and color properties contribute to its utility in this field .

Ionic Liquids and Solvent Applications

Ionic liquids (ILs) are versatile solvents with unique properties. 4-Methyl-5-nitrobenzimidazole derivatives have been incorporated into ILs, enhancing their solubility and stability. These ILs find applications in catalysis, separation processes, and green chemistry .

Safety And Hazards

4-Methyl-5-nitrobenzimidazole may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market . The application of benzimidazoles in other fields has also been documented . Therefore, the future directions of 4-Methyl-5-nitrobenzimidazole could involve further exploration of its potential bioactivities and applications.

properties

IUPAC Name

4-methyl-5-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-7(11(12)13)3-2-6-8(5)10-4-9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNJNOIRCNXHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300019
Record name 7-Methyl-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nitrobenzimidazole

CAS RN

170918-28-2
Record name 7-Methyl-6-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170918-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-5-nitrobenzimidazole
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